N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Catalog No.
S2817214
CAS No.
946288-63-7
M.F
C22H26N2O4
M. Wt
382.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-d...

CAS Number

946288-63-7

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.46

InChI

InChI=1S/C22H26N2O4/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(26)23-18-9-10-19-16(13-18)7-6-12-24(19)15(3)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26)

InChI Key

PQCVSWOFMJYIDW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OCC

solubility

not available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a diethoxybenzamide group. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 328.41 g/mol. This compound features a central tetrahydroquinoline ring that is substituted at the nitrogen atom with an acetyl group and at the aromatic ring with diethoxy groups, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide can be attributed to its functional groups. The acetyl group can undergo hydrolysis under basic or acidic conditions, leading to the formation of 1,2,3,4-tetrahydroquinoline and acetic acid. The diethoxybenzamide portion may also participate in nucleophilic substitution reactions depending on the substituents present on the benzene ring.

This compound exhibits a range of biological activities that make it of interest in pharmaceutical research. Preliminary studies suggest that it may possess antioxidant, anti-inflammatory, and antimicrobial properties. The tetrahydroquinoline scaffold is known for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Additionally, compounds with similar structures have been explored for their anticancer properties.

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline: Starting from commercially available precursors such as 2-aminobenzaldehyde and ethyl acetoacetate, a cyclization reaction can be performed to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.
  • Acetylation: The nitrogen atom of the tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride.
  • Formation of Benzamide: The diethoxybenzamide moiety can be synthesized separately and then coupled with the tetrahydroquinoline derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through direct amide bond formation techniques.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting neurodegenerative diseases or cancers.
  • Research: It can be used in studies investigating the mechanisms of action related to quinoline derivatives and their effects on cellular processes.

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory processes or cancer progression.
  • Receptor Binding: Studies could explore its interaction with neurotransmitter receptors or transporters to assess its potential neuroprotective effects.

Several compounds share structural similarities with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-Acetyl-1,2,3,4-tetrahydroquinolineC11H13NOC_{11}H_{13}NOBase structure for modifications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamideC19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}Contains a chlorophenoxy group
1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamideC25H31N3O4SC_{25}H_{31}N_{3}O_{4}SFeatures a sulfonamide linkage

Uniqueness

The uniqueness of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The diethoxy substitution on the benzene ring potentially contributes to improved lipophilicity and bioavailability.

XLogP3

3.2

Dates

Last modified: 08-17-2023

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